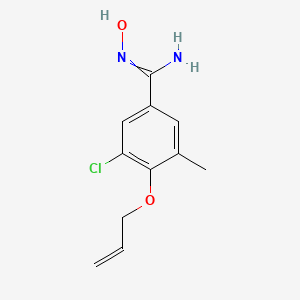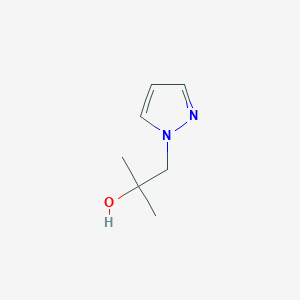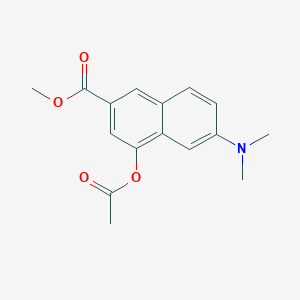
4-Allyloxy-3-chloro-N-hydroxy-5-methyl-benzamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine is an organic compound with a complex structure, characterized by the presence of multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the allylation of a hydroxybenzamidine derivative, followed by chlorination and methylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding aldehydes or carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Some compounds similar to 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine include:
- 4-allyloxy-3-chloro-N-hydroxybenzamidine
- 4-allyloxy-3-chloro-5-methylbenzamidine
- 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamide
Uniqueness
What sets 4-allyloxy-3-chloro-N-hydroxy-5-methylbenzamidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H13ClN2O2 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC名 |
3-chloro-N'-hydroxy-5-methyl-4-prop-2-enoxybenzenecarboximidamide |
InChI |
InChI=1S/C11H13ClN2O2/c1-3-4-16-10-7(2)5-8(6-9(10)12)11(13)14-15/h3,5-6,15H,1,4H2,2H3,(H2,13,14) |
InChIキー |
LKZFFNAVFVTWPP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC=C)Cl)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-[(3-methoxyphenyl)methyl]-5-(2-thienyl)-](/img/structure/B13934477.png)


![9,10-Anthracenedione, 2-[[2-(acetyloxy)ethyl]thio]-1,4-diamino-3-chloro-](/img/structure/B13934496.png)
![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-oxetan-3-yl}-carbamic acid benzyl ester](/img/structure/B13934508.png)





![1-[(1H-Imidazol-2-yl)methyl]piperidin-4-amine](/img/structure/B13934533.png)
![3-[2-[(5-Chloro-1,6-dihydro-6-oxo-4-pyridazinyl)oxy]ethoxy]propanoic acid](/img/structure/B13934543.png)
